

Synthesis of Optically Active N-Sulfonyl Oxaziridines: Application Notes and Protocols

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Compound of Interest

Compound Name: Oxaziridine

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Optically active N-sulfonyl **oxaziridines** are powerful and versatile oxidizing reagents in modern organic synthesis. Their ability to deliver an oxygen atom stereoselectively makes them invaluable tools for the asymmetric synthesis of complex molecules, including pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of these important chiral reagents.

Introduction

N-sulfonyl **oxaziridines**, often referred to as Davis **oxaziridines**, are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom in a strained ring.^[1] The presence of an electron-withdrawing sulfonyl group on the nitrogen atom enhances their stability and oxidizing power.^[2] Chiral versions of these reagents are crucial for enantioselective oxidations, such as the α -hydroxylation of enolates, the oxidation of sulfides to sulfoxides, and the epoxidation of alkenes.^{[1][2][3]} The development of efficient and practical methods for their synthesis in high optical purity is therefore of significant interest to the chemical and pharmaceutical industries.

Synthetic Strategies

Several methods have been developed for the synthesis of optically active N-sulfonyl **oxaziridines**. The most common strategies involve the oxidation of the corresponding N-sulfonyl imines. Key approaches include:

- Catalytic Asymmetric Payne Oxidation: This method utilizes a chiral catalyst, such as a P-spiro chiral triaminoiminophosphorane, to direct the enantioselective oxidation of N-sulfonyl imines with an oxidant like hydrogen peroxide in the presence of trichloroacetonitrile.[4][5][6] This approach offers high efficiency and excellent enantioselectivity for a broad range of substrates.[4][6]
- Oxidation with Peroxy Acids: The use of meta-chloroperoxybenzoic acid (m-CPBA) is a classical method for the oxidation of imines to **oxaziridines**.[3] When a chiral N-sulfonyl imine is used, this method can provide the corresponding chiral **oxaziridine**.
- Catalyst-Free Oxidation with Sodium Hypochlorite: A more recent, environmentally friendly approach involves the direct oxidation of N-sulfonyl imines using aqueous sodium hypochlorite.[7] This method is operationally simple and avoids the use of catalysts.[7]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from representative protocols for the synthesis of optically active N-sulfonyl **oxaziridines**, allowing for easy comparison of their efficiency.

Entry	Substrate (N-Sulfonyl Imine)	Method	Oxidant	Catalyst	Yield (%)	ee (%)	Reference
1	N-(Phenylmethylene)benzenesulfonamide	Catalytic Asymmetric Payne Oxidation	H ₂ O ₂ / Cl ₃ CCN	P-spiro chiral triaminophilophorane	99	95	[5]
2	N-(4-Chlorophenylmethylene)benzenesulfonamide	Catalytic Asymmetric Payne Oxidation	H ₂ O ₂ / Cl ₃ CCN	P-spiro chiral triaminophilophorane	96	98	[5]
3	N-(2-Naphthalenylmethylene)benzenesulfonamide	Catalytic Asymmetric Payne Oxidation	H ₂ O ₂ / Cl ₃ CCN	P-spiro chiral triaminophilophorane	99	97	[4]
4	N-((E)-2-methyl-1-phenylpropylidene)benzenesulfonamide	Diastereoselective Kinetic Oxidation	H ₂ O ₂ / Cl ₃ CCN	P-spiro chiral triaminophilophorane	-	-	[4]

5	N-(Phenylmethene)sulfonamide	Catalyst-Free	aq. NaOCl	None	90	-	[7]
6	N-(4-Methylphenylmethylenesulfonamide)	Catalyst-Free	aq. NaOCl	None	85	-	[7]
7	N-(4-Methoxyphenylmethene)sulfonamide	Catalyst-Free	aq. NaOCl	None	88	-	[7]

Experimental Protocols

Protocol 1: Catalytic Asymmetric Payne Oxidation of N-Sulfonyl Imines

This protocol is based on the work of Ooi and coworkers and provides a highly enantioselective route to N-sulfonyl **oxaziridines**.[\[4\]](#)[\[5\]](#)

Materials:

- N-sulfonyl imine (1.0 mmol)
- P-spiro chiral triaminoiminophosphorane catalyst (1-5 mol%)
- Toluene or Dichloromethane (as solvent)

- 30% Aqueous hydrogen peroxide (H_2O_2)
- Trichloroacetonitrile (Cl_3CCN)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- To a solution of the N-sulfonyl imine (1.0 mmol) and the P-spiro chiral triaminooiminophosphorane catalyst (0.01-0.05 mmol) in the chosen solvent (5 mL) at 0 °C, add 30% aqueous H_2O_2 (1.5 mmol) followed by trichloroacetonitrile (1.2 mmol).
- Stir the reaction mixture vigorously at 0 °C or room temperature, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 24 hours.[\[5\]](#)
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the optically active N-sulfonyl **oxaziridine**.
- Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Catalyst-Free Synthesis using Sodium Hypochlorite

This protocol, developed by Kitagawa and coworkers, offers a simple and environmentally benign alternative.[\[7\]](#)

Materials:

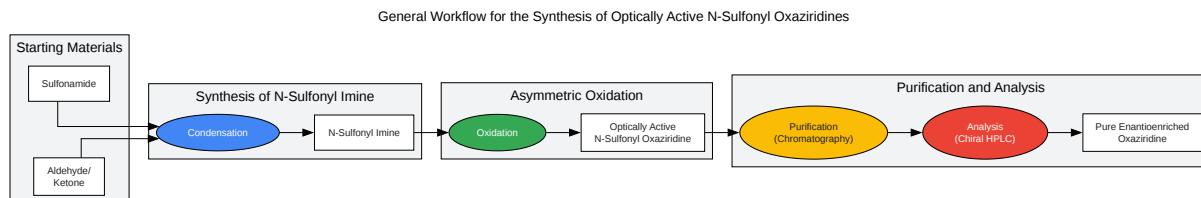
- N-sulfonyl imine (1.0 mmol)
- Acetonitrile (CH_3CN)
- 12% Aqueous sodium hypochlorite (NaOCl) solution, pH adjusted to 13 with KCl - NaOH buffer
- Deionized water
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- Dissolve the N-sulfonyl imine (1.0 mmol) in acetonitrile (5 mL).
- Add the pH-adjusted 12% aqueous NaOCl solution (6.0 mmol) to the imine solution.
- Stir the mixture at room temperature, monitoring the reaction by TLC.
- Once the starting material is consumed, add deionized water to the reaction mixture.
- Extract the product with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Remove the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the N-sulfonyl **oxaziridine**.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of optically active N-sulfonyl **oxaziridines**.



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Caption: General workflow for synthesizing optically active N-sulfonyl **oxaziridines**.

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